molecular formula C19H24N8O15 B14520768 2,3-Bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol CAS No. 62689-61-6

2,3-Bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol

Cat. No.: B14520768
CAS No.: 62689-61-6
M. Wt: 604.4 g/mol
InChI Key: QIPRNAOPMVWIDP-UHFFFAOYSA-N
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Description

2,3-Bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol is a compound that combines the properties of both 2,3-Bis(dimethylamino)propan-1-ol and 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)propan-1-ol typically involves the reaction of dimethylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

For 2,4,6-trinitrophenol, the synthesis involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition .

Industrial Production Methods: Industrial production of 2,3-Bis(dimethylamino)propan-1-ol involves large-scale reactions using similar methods as described above, with additional purification steps to ensure high purity of the final product. The production of 2,4,6-trinitrophenol on an industrial scale involves continuous nitration processes with stringent safety measures due to its explosive nature .

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(dimethylamino)propan-1-ol undergoes various types of reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

2,4,6-trinitrophenol primarily undergoes nitration and reduction reactions. It can be reduced to form picramic acid using reducing agents like sodium sulfide .

Major Products: The major products formed from the reactions of 2,3-Bis(dimethylamino)propan-1-ol include various substituted amines and alcohols. For 2,4,6-trinitrophenol, the major products include picramic acid and other nitro derivatives .

Scientific Research Applications

2,3-Bis(dimethylamino)propan-1-ol is used extensively in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals. It also finds applications in the production of surfactants and as a catalyst in polymerization reactions .

2,4,6-trinitrophenol is used in scientific research as a reagent for the detection of metals and proteins. It is also used in the synthesis of dyes and as a standard explosive for calibrating bomb calorimeters .

Mechanism of Action

The mechanism of action of 2,3-Bis(dimethylamino)propan-1-ol involves its ability to act as a nucleophile in substitution reactions, where it donates its lone pair of electrons to form new bonds. It also acts as a reducing agent in certain reactions .

2,4,6-trinitrophenol exerts its effects through its highly nitrated structure, which makes it a powerful oxidizing agent. It can readily donate oxygen atoms in reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds:

  • 1,3-Bis(dimethylamino)-2-propanol
  • 2-(Dimethylamino)propan-1-ol
  • 1-Dimethylamino-2-propanol

Uniqueness: 2,3-Bis(dimethylamino)propan-1-ol is unique due to its dual functionality as both an amine and an alcohol, which allows it to participate in a wide range of chemical reactions. 2,4,6-trinitrophenol is unique due to its high nitrogen content, making it a powerful explosive and a versatile reagent in chemical analysis .

Properties

CAS No.

62689-61-6

Molecular Formula

C19H24N8O15

Molecular Weight

604.4 g/mol

IUPAC Name

2,3-bis(dimethylamino)propan-1-ol;2,4,6-trinitrophenol

InChI

InChI=1S/C7H18N2O.2C6H3N3O7/c1-8(2)5-7(6-10)9(3)4;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7,10H,5-6H2,1-4H3;2*1-2,10H

InChI Key

QIPRNAOPMVWIDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CO)N(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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